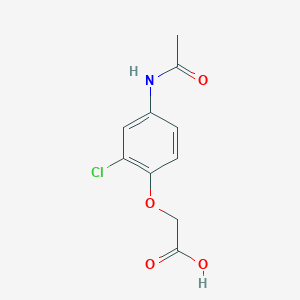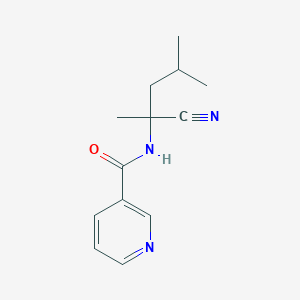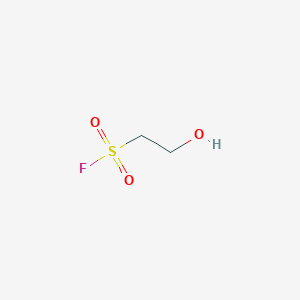![molecular formula C7H7N3O B2893972 [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol CAS No. 1824117-63-6](/img/structure/B2893972.png)
[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a methanol group attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method utilizes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine and selenium dioxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, aqueous sulfuric acid, glacial acetic acid, and selenium dioxide . Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield dibromomethyl derivatives .
Scientific Research Applications
[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in its substitution pattern and biological activities.
[1,2,4]Triazolo[4,3-A]pyridin-8-ylmethanol: This isomer has a different arrangement of the triazole and pyridine rings, leading to distinct chemical properties and applications.
Uniqueness
[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol is unique due to its specific substitution at the 8th position with a methanol group, which imparts distinct reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-7(6)8-5-9-10/h1-3,5,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEGMDYVNHVMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2893889.png)
![2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-benzylacetamide](/img/structure/B2893890.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2893892.png)


![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide](/img/structure/B2893899.png)


![4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2893905.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)
![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)
